2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile is a chemical compound with significant interest in organic synthesis and medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 243.3 g/mol. This compound is classified as an α,β-unsaturated nitrile, which presents unique reactivity patterns due to the presence of both a nitrile group and a carbonyl functionality.
The compound can be sourced from various chemical suppliers and is utilized in research settings for its potential applications in organic synthesis and as a precursor for more complex molecules. It falls under the category of organic compounds, specifically within the sub-group of nitriles, which are known for their utility in various chemical reactions including nucleophilic additions and cycloadditions.
The synthesis of 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile can be achieved through several methods. One prominent approach involves the reaction of 4-methyl-1-phenylpentane-1,3-dione with appropriate reagents under controlled conditions.
The molecular structure of 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile features a methoxy group attached to a phenyl ring, which is further connected to a carbon chain containing a nitrile group.
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC)C#N
OGLVYRPWGYOFAJ-UHFFFAOYSA-N
This structure contributes to its reactivity profile, allowing it to participate in various chemical transformations.
2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile can undergo several types of chemical reactions:
These reactions are essential for constructing more complex molecular architectures in synthetic organic chemistry.
The mechanism by which 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile exerts its effects—particularly in biological systems—often involves interactions at the molecular level with specific targets such as enzymes or receptors.
The physical properties of 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile include:
Chemical properties include:
This compound has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: